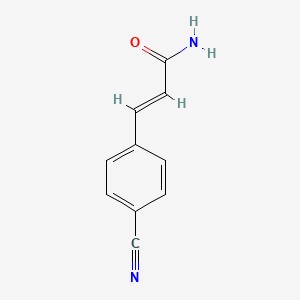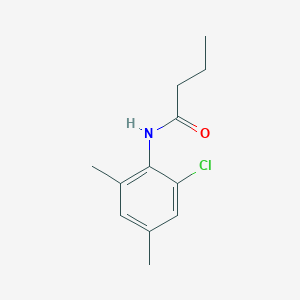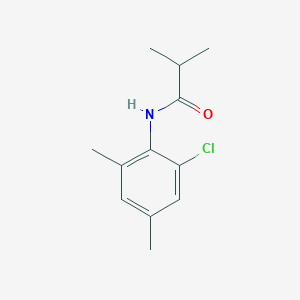
(E)-3-(4-cyanophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-cyanophenyl)prop-2-enamide is also known as trans-3-(4-cyanophenyl)acrylic acid amide or trans-CAAA. It is a chemical compound with the molecular formula C11H8N2O. The compound has been widely studied for its potential applications in various fields of science, including pharmacology, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of (E)-3-(4-cyanophenyl)prop-2-enamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(4-cyanophenyl)prop-2-enamide has anti-inflammatory and anti-cancer effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. Additionally, the compound has been shown to exhibit fluorescent properties, making it a potential probe for the detection of proteins and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(4-cyanophenyl)prop-2-enamide is its potential as a building block for the synthesis of new materials with unique properties. Additionally, the compound has been shown to exhibit fluorescent properties, making it a potential probe for the detection of proteins and nucleic acids. One limitation of the compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(4-cyanophenyl)prop-2-enamide. One direction is the further study of the compound's anti-inflammatory and anti-cancer effects, with the goal of developing new therapeutic agents. Another direction is the further study of the compound's fluorescent properties, with the goal of developing new probes for the detection of proteins and nucleic acids. Additionally, the compound's potential as a building block for the synthesis of new materials with unique properties should be further explored.
Synthesemethoden
The synthesis of (E)-3-(4-cyanophenyl)prop-2-enamide can be achieved through several methods, including the Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with a malononitrile or cyanoacetate in the presence of a base catalyst. Another method involves the reaction of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-cyanophenyl)prop-2-enamide has been studied for its potential applications in various fields of science. In pharmacology, the compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In biochemistry, the compound has been studied for its potential as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, the compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H2,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRORPOMNGCYLX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-cyanophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)


